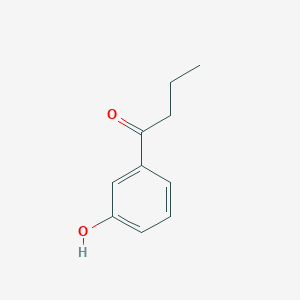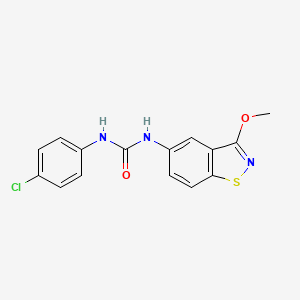
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of a chlorophenyl group and a benzothiazole moiety in its structure suggests potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea typically involves the reaction of 4-chloroaniline with 3-methoxy-1,2-benzothiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the chlorophenyl and benzothiazole groups suggests potential interactions with hydrophobic pockets and aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-(1,2-benzothiazol-5-yl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea: The methyl group may influence its lipophilicity and pharmacokinetic properties.
Uniqueness
1-(4-Chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is unique due to the presence of both the chlorophenyl and methoxybenzothiazole groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Propriétés
Numéro CAS |
104121-59-7 |
|---|---|
Formule moléculaire |
C15H12ClN3O2S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-5-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-14-12-8-11(6-7-13(12)22-19-14)18-15(20)17-10-4-2-9(16)3-5-10/h2-8H,1H3,(H2,17,18,20) |
Clé InChI |
RMXQCLFWCYNQPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


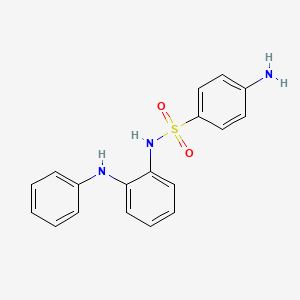
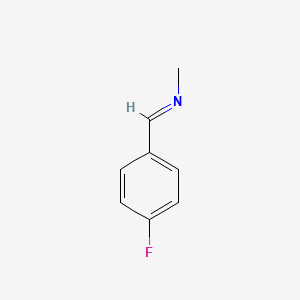
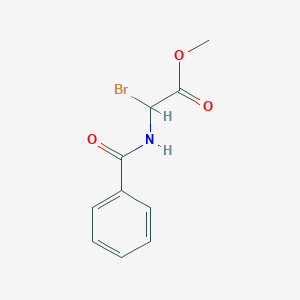
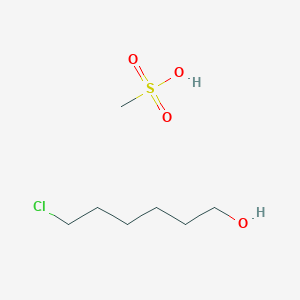
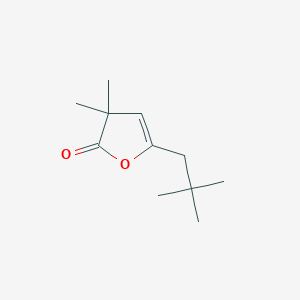
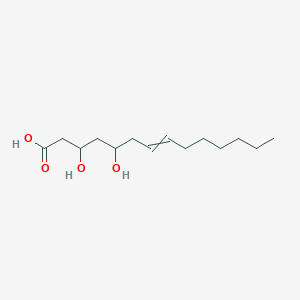
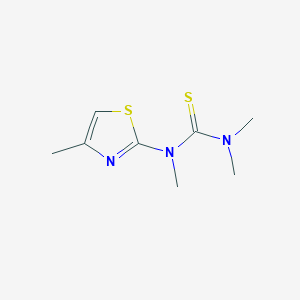
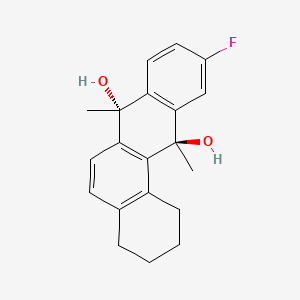
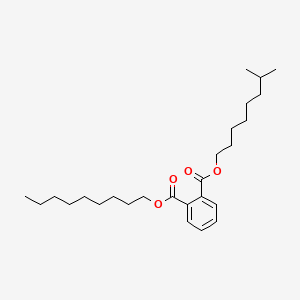
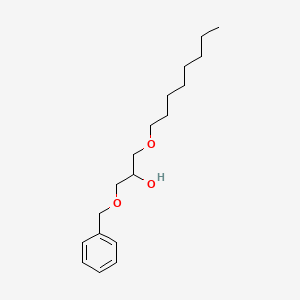
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

